

A Technical Guide to ROX Maleimide 5-Isomer for Single-Molecule Imaging

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Compound of Interest		
Compound Name:	ROX maleimide, 5-isomer	
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This in-depth technical guide provides a comprehensive overview of the fluorescent dye ROX (Rhodamine X) maleimide 5-isomer, with a specific focus on its application in single-molecule imaging. This document details the dye's properties, provides explicit experimental protocols for its use, and illustrates its application in studying signaling pathways.

Introduction to ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is a bright, thiol-reactive fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a valuable tool for various bioconjugation and fluorescence imaging applications, particularly in the field of single-molecule spectroscopy. The maleimide group enables specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins, allowing for precise attachment of the fluorophore to a target biomolecule. This specificity is crucial for single-molecule studies where the exact location and stoichiometry of the dye are critical for data interpretation. Rhodamine dyes, in general, are known for their high fluorescence quantum yields and photostability, which are essential for detecting the faint signals from individual molecules.

Physicochemical and Spectroscopic Properties

The properties of ROX maleimide 5-isomer make it well-suited for single-molecule imaging, especially in Förster Resonance Energy Transfer (FRET) experiments where it can serve as an acceptor dye. A summary of its key quantitative properties is provided in the table below.



Property	Value	Reference
Molecular Formula	Сз9Н36N4О6	[1][2]
Molecular Weight	656.73 g/mol	[1]
Excitation Maximum (λ_ex)	570 nm	[1][2]
Emission Maximum (λ_em)	591 nm	[1][2]
Molar Extinction Coefficient (ε)	93,000 M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (Φ)	1.00	[1]
Solubility	Good in DMSO, DMF	[1]
Reactive Group	Maleimide	[1][2]
Reactivity	Thiol groups (e.g., cysteine)	[1]

Experimental ProtocolsProtein Labeling with ROX Maleimide 5-Isomer

This protocol outlines the steps for labeling a protein containing accessible cysteine residues with ROX maleimide 5-isomer.

Materials:

- Protein of interest with accessible cysteine residue(s)
- ROX maleimide 5-isomer
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed labeling buffer (e.g., 100 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, pH 7.0-7.5)
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
- Purification column (e.g., size-exclusion or ion-exchange chromatography)



• Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to free thiols for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group.

• Dye Preparation:

 Prepare a stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

• Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the ROX maleimide 5-isomer stock solution to the protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

• Quenching the Reaction:

 Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-fold molar excess over the dye to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

Purification:

 Separate the labeled protein from the unreacted dye and quenching reagent using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography.



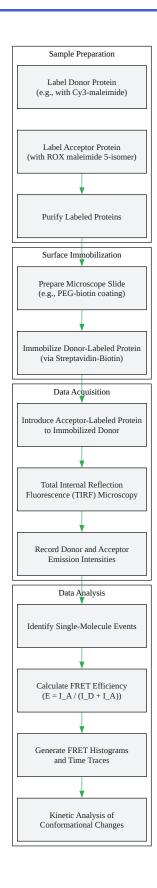
Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 570 nm (for ROX). The DOL can be calculated using the following formula: DOL = (A_max × ϵ _protein) / [(A_280 - A_max × CF_280) × ϵ _dye] where A_max is the absorbance at 570 nm, A_280 is the absorbance at 280 nm, ϵ _protein and ϵ _dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm (CF280 = 0.49 for ROX).[1]

Single-Molecule FRET Imaging Workflow

This workflow describes the general steps for a single-molecule FRET experiment to study protein-protein interactions, for instance, within a signaling cascade, using a ROX-labeled protein as the acceptor.





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A generalized workflow for a single-molecule FRET experiment.



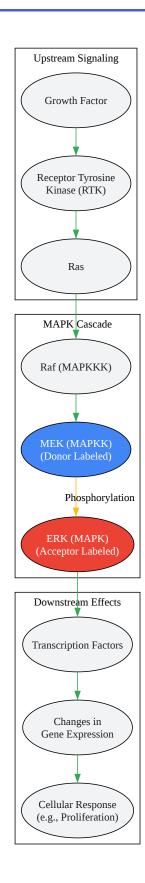
Application in Studying Signaling Pathways: The MAPK Cascade

Single-molecule FRET is a powerful technique to dissect the conformational changes and protein-protein interactions that govern signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival, is an excellent example of a system that can be studied using this approach.

The core of the MAPK cascade involves a series of protein kinases that sequentially phosphorylate and activate one another: a MAP kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). The interaction between MEK and ERK is a critical step in this pathway.

By labeling MEK with a donor fluorophore and ERK with an acceptor fluorophore like ROX maleimide 5-isomer, the binding and dissociation of this complex can be observed at the single-molecule level. This allows for the real-time monitoring of the kinase-substrate interaction and how it is modulated by upstream signals or potential drug candidates.





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